molecular formula C10H15N3O B14837645 5-Cyclopropoxy-N4,N4-dimethylpyridine-3,4-diamine

5-Cyclopropoxy-N4,N4-dimethylpyridine-3,4-diamine

Cat. No.: B14837645
M. Wt: 193.25 g/mol
InChI Key: HLEMJEKESBNHDX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-N,4-N-dimethylpyridine-3,4-diamine: is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.249 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group and two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-N,4-N-dimethylpyridine-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via an etherification reaction using cyclopropanol and a suitable base.

    Dimethylation: The dimethylamino groups are introduced through a methylation reaction using dimethylamine and a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-N,4-N-dimethylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-4-N,4-N-dimethylpyridine-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-N,4-N-dimethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-N,4-N-dimethylpyridine-3,4-diamine is unique due to the specific positioning of its substituents on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-N,4-N-dimethylpyridine-3,4-diamine

InChI

InChI=1S/C10H15N3O/c1-13(2)10-8(11)5-12-6-9(10)14-7-3-4-7/h5-7H,3-4,11H2,1-2H3

InChI Key

HLEMJEKESBNHDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1N)OC2CC2

Origin of Product

United States

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